thieno[3,4-g][2]benzothiole
Overview
Description
Benzo[1,2-c:3,4-c’]dithiophene is a heterocyclic compound that has gained significant attention in the field of organic electronics. This compound is characterized by its fused ring structure, which includes two thiophene rings and a benzene ring. The unique electronic properties of Benzo[1,2-c:3,4-c’]dithiophene make it a valuable building block for various applications, particularly in the development of organic photovoltaic materials and organic field-effect transistors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-c:3,4-c’]dithiophene typically involves the bromination of benzo[1,2-b:6,5-b’]dithiophene-4,5-dione, followed by a series of coupling reactions. One common method is the direct (hetero)arylation polymerization (DHAP) technique, which uses a monobrominated benzo[1,2-b:4,5-b’]dithiophene monomer and a Herrmann–Beller catalyst with a tertiary phosphine . This method provides good yields and well-defined polymers.
Industrial Production Methods
Industrial production of Benzo[1,2-c:3,4-c’]dithiophene often involves large-scale bromination reactions followed by coupling reactions using various catalysts. The process is optimized to ensure high purity and yield, making it suitable for commercial applications in organic electronics.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-c:3,4-c’]dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketone derivatives.
Reduction: Reduction reactions can convert diketone derivatives back to the parent compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of Benzo[1,2-c:3,4-c’]dithiophene, which can be further utilized in the synthesis of more complex organic materials.
Scientific Research Applications
Benzo[1,2-c:3,4-c’]dithiophene has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism of action of Benzo[1,2-c:3,4-c’]dithiophene in organic electronics involves its ability to facilitate charge transfer and improve the efficiency of electronic devices. The compound’s fused ring structure allows for efficient π-π stacking interactions, enhancing the charge mobility in organic photovoltaic materials and field-effect transistors .
Comparison with Similar Compounds
Benzo[1,2-c:3,4-c’]dithiophene is often compared with other similar compounds, such as:
Benzo[1,2-b4,5-b’]dithiophene: This compound has a similar structure but differs in the position of the thiophene rings.
Dithieno[2,3-d2’,3’-d’]benzo[1,2-b4,5-b’]dithiophene: This compound has a larger coplanar core and extended conjugation length, making it a promising building block for polymer photovoltaic donor materials.
The uniqueness of Benzo[1,2-c:3,4-c’]dithiophene lies in its specific electronic properties and its ability to form highly efficient organic electronic materials.
Properties
IUPAC Name |
thieno[3,4-g][2]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2/c1-2-8-4-12-6-10(8)9-5-11-3-7(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUKYYGLOJHEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSC=C2C3=CSC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376705 | |
Record name | Benzo[1,2-c:3,4-c']dithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-31-9 | |
Record name | Benzo[1,2-c:3,4-c']dithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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